7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Description
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a substituted benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The ethoxy (-OCH₂CH₃) substituent at the 7-position distinguishes it from other benzazepine analogs. For instance, solid-phase synthesis methods involving functionalization of the benzazepine core via acylation, alkylation, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are commonly employed . The molecular formula is inferred as C₁₂H₁₈N₂O (molecular weight: 206.28 g/mol), assuming substitution patterns align with analogs like 7-bromo or 7-fluoro derivatives .
Benzazepines are pivotal in medicinal chemistry due to their structural flexibility and affinity for G-protein coupled receptors (GPCRs), making them candidates for neuropharmacological agents . The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., halogens), though this requires experimental validation.
Properties
IUPAC Name |
7-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-9-5-6-12-10(8-9)11(13)4-3-7-14-12/h5-6,8,11,14H,2-4,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGDNHFVWSMVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NCCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225305 | |
| Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-56-2 | |
| Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886367-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxy-substituted benzylamine with a suitable cyclizing agent under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Scientific Research Applications
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 7-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine with structurally related benzazepines and heterocyclic amines:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., 7-Fluoro): Enhance metabolic stability and receptor binding affinity in GPCR-targeted libraries . Halogenated Derivatives (e.g., 7-Chloro): Often used as intermediates in cross-coupling reactions but may introduce toxicity risks .
Synthetic Accessibility :
- The 7-ethoxy derivative could be synthesized via reductive amination or Buchwald-Hartwig coupling on a pre-functionalized benzazepine scaffold, as demonstrated for 7-bromo and 7-fluoro analogs .
- Solid-phase strategies (e.g., FMPB-AM resin immobilization) enable high-purity production of substituted benzazepines, though ethoxy groups may require orthogonal protection .
Biological Relevance :
- GPCR-targeted benzazepines (e.g., 7,9-dimethyl derivatives) show promise in neurological and cardiovascular drug discovery . The ethoxy group’s steric bulk may fine-tune receptor selectivity.
- Discontinued analogs like the parent (S)-benzazepin-5-amine hydrochloride highlight challenges in stability or scalability, which the ethoxy substituent might mitigate .
Commercial and Research Status: 7-Methyl and halogenated derivatives are commercially available (e.g., via CymitQuimica, ECHEMI), while the 7-ethoxy variant remains understudied . Libraries derived from the benzazepin-5-amine scaffold emphasize the need for novel substitutions to explore structure-activity relationships (SAR) .
Biological Activity
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound belonging to the azepine class. Its molecular formula is with a molecular weight of 206.28 g/mol. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting signal transduction and gene expression.
- Receptor Binding : It may bind to various receptors, influencing physiological responses associated with central nervous system (CNS) disorders.
Therapeutic Potential
Research indicates that this compound could have significant therapeutic applications:
- CNS Disorders : Its potential as a therapeutic agent in treating diseases such as Alzheimer's and Parkinson's disease has been explored due to its interaction with P2X7 receptors .
- Cancer Treatment : Preliminary studies suggest it may possess anticancer properties by modulating pathways involved in tumor growth and metastasis.
Comparative Analysis
To better understand its biological activity, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine | Azepine derivative | Moderate CNS activity |
| 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine | Azepine derivative | Antidepressant properties |
The presence of the ethoxy group in this compound enhances its unique reactivity profile compared to these similar compounds.
Study on CNS Activity
A study presented at a conference highlighted the compound's potential effectiveness against neurodegenerative diseases. The research focused on its ability to modulate receptor activity and reduce neuroinflammation .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, and how do functional group modifications influence yield?
- Methodology : The synthesis typically involves multi-step organic reactions, including ring closure (e.g., Friedel-Crafts alkylation) and functional group transformations. For example, the ethoxy group can be introduced via nucleophilic substitution using ethyl bromide or ethanol under acidic conditions. Key intermediates like 5-amino-7-bromo derivatives (e.g., from ) are functionalized via Suzuki coupling or reductive amination.
- Data : Yield optimization often depends on reaction temperature (e.g., 175°C for xylene-based cyclization in ) and catalyst selection (e.g., Ru-catalyzed asymmetric reductive amination in ). Purity is validated via LC/MS and ¹H NMR (≥95% purity in ).
- Reference : .
Q. How does the structural similarity of 7-ethoxy derivatives to other benzazepines inform their potential biological targets?
- Methodology : Computational docking and comparative SAR studies are used. For instance, the ethoxy group at the 7-position may mimic methoxy or chloro substituents in related compounds (e.g., 5HT2C receptor agonists in ).
- Data : Structural analogs like 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine () show affinity for serotonin receptors, suggesting similar targets. Functional assays (e.g., radioligand binding in ) are critical for validation.
- Reference : .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzazepine derivatives, particularly regarding receptor selectivity?
- Methodology : Use receptor subtype-specific assays (e.g., autoradiography for GluN2B in ) and metabolomic profiling to distinguish on-target vs. off-target effects.
- Data : For example, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine shows 5HT2C agonism (EC₅₀ = 120 nM in ), while GluN2B antagonists (e.g., PF-NB1 in ) require cross-screening against σ receptors to confirm selectivity.
- Reference : .
Q. How can stereochemical control during synthesis impact the pharmacological profile of 7-ethoxy benzazepines?
- Methodology : Chiral HPLC or asymmetric catalysis (e.g., Ru-catalyzed DARA in ) ensures enantiopurity.
- Data : The (S)-enantiomer of a related compound, (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, was prioritized for scale-up due to superior receptor binding ( ).
- Reference : .
Q. What analytical techniques are critical for characterizing degradation products under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS/MS and GC-MS identify hydrolytic or oxidative byproducts (e.g., de-ethylation of the ethoxy group).
- Data : Related compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine () show stability under inert atmospheres but degrade in humid conditions.
- Reference : .
Methodological Guidance
Q. How to design a pilot library of 7-ethoxy benzazepine derivatives for high-throughput screening?
- Methodology : Employ solid-phase synthesis ( ) with FMPB-AM resin for immobilization. Diversify via acylation, sulfonation, or cross-coupling (e.g., Suzuki reactions).
- Data : A library of 50+ di-/trisubstituted benzazepines was generated with >90% purity ( ).
- Reference : .
Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological activity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
